Methyl 3-bromo-5-(hydroxymethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

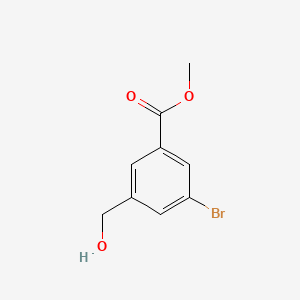

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAJHVDGAMQOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463438 | |

| Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307353-32-8 | |

| Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Technical Guide for Drug Discovery and Development

CAS Number: 307353-32-8

This technical guide provides an in-depth overview of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing a bromine atom, a hydroxymethyl group, and a methyl ester functionality. These features make it a versatile intermediate for a variety of chemical transformations, particularly cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 307353-32-8 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |

Synthesis and Experimental Protocols

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Dimethyl 5-bromoisophthalate

This procedure outlines the esterification of 5-bromoisophthalic acid to yield the corresponding dimethyl ester.

Materials:

-

5-Bromoisophthalic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Distilled Water

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromoisophthalic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 5-bromoisophthalate.

Protocol 2: Selective Reduction to this compound

This protocol describes the selective reduction of one of the ester groups of dimethyl 5-bromoisophthalate to the corresponding alcohol.

Materials:

-

Dimethyl 5-bromoisophthalate

-

Sodium Borohydride (NaBH₄) or other suitable reducing agent

-

Anhydrous Tetrahydrofuran (THF) and Methanol

-

Ammonium Chloride (saturated aqueous solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve dimethyl 5-bromoisophthalate in a mixture of anhydrous THF and methanol at 0 °C.

-

Slowly add sodium borohydride in portions, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for cancer therapy. The bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl or Heteroaryl Boronic Acid/Ester

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Toluene and Water)

-

Schlenk flask or equivalent inert atmosphere reaction vessel

-

Magnetic stirrer and heating mantle

Procedure:

-

In a Schlenk flask, combine this compound, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Relevance to Signaling Pathways in Cancer

The kinase inhibitor scaffolds synthesized from this compound are often designed to target key signaling pathways that are dysregulated in cancer. Two prominent examples are the BRAF/MEK/ERK and RET signaling pathways.

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma.[1][3] Inhibitors targeting mutant BRAF have shown significant clinical efficacy.[4]

Caption: Simplified BRAF/MEK/ERK signaling pathway.

RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems.[5][6] Genetic alterations in RET, such as point mutations and chromosomal rearrangements, can lead to its constitutive activation, driving the development of various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[6][7] Selective RET inhibitors have demonstrated significant therapeutic benefit in patients with RET-altered cancers.[7]

Caption: Simplified RET signaling pathway.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors highlights its significance in modern drug discovery. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers in the pharmaceutical and biotechnology sectors.

References

- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeted inhibition of BRAF kinase: opportunities and challenges for therapeutics in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Methyl 3-bromo-5-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(hydroxymethyl)benzoate is an organic compound that serves as a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive brominated aromatic ring and a hydroxymethyl group, allows for diverse chemical modifications. A thorough understanding of its physical properties is essential for its effective use in research and development, enabling appropriate handling, reaction setup, and purification strategies. This guide provides a concise overview of the key physical characteristics of this compound, supported by standardized experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized below. It is important to note that some of these values, particularly the boiling point and density, are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 307353-32-8 | [1][2][3][4] |

| Molecular Formula | C₉H₉BrO₃ | [1][3][5] |

| Molecular Weight | 245.07 g/mol | [1][2][3][5] |

| Melting Point | Not Available | [1] |

| Boiling Point | 354.2 ± 32.0 °C (Predicted at 760 mmHg) | [1][5] |

| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Not Available | [1] |

| Appearance | Data not available | [1] |

| Storage | Sealed in a dry place at room temperature. | [1][3] |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not extensively published, the following are detailed, standardized methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed range suggests the presence of impurities.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry compound is finely powdered using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height) into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2.[2][6]

Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at high temperatures, the boiling point can be determined, although it is less common than for liquids. This protocol is a micro-scale method suitable for small sample sizes.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Mineral oil or other high-boiling liquid

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: A small amount of the compound is placed in the small test tube. A capillary tube is placed inside the test tube with its open end down.

-

Apparatus Assembly: The test tube assembly is attached to a thermometer. This is then clamped so that it is immersed in the oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. This induces convection currents in the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][7][8]

Solubility Determination

Solubility is a key parameter for drug development, influencing formulation and bioavailability. A general protocol for assessing solubility in various solvents is provided.

Objective: To determine the extent to which the compound dissolves in a specific solvent at a given temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer and/or shaker water bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Solvent Selection: A range of relevant solvents should be chosen, such as water, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8 for biopharmaceutical relevance), and common organic solvents (e.g., ethanol, DMSO).

-

Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated (e.g., in a shaker water bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method. The solubility is then reported in units such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a compound's melting point, a fundamental physical property.

Caption: Workflow for Melting Point Determination.

References

- 1. byjus.com [byjus.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable and well-documented synthetic pathway for methyl 3-bromo-5-(hydroxymethyl)benzoate, a valuable intermediate in the fields of medicinal chemistry and materials science. The presented route focuses on a multi-step synthesis starting from commercially available precursors, with an emphasis on clear experimental protocols and quantitative data.

Synthesis Pathway Overview

The most direct and well-documented pathway for the synthesis of this compound proceeds through a four-step sequence starting from 1-bromo-3,5-dimethylbenzene. This pathway involves the selective oxidation of one methyl group, followed by esterification, benzylic bromination, and subsequent hydrolysis. An alternative, shorter pathway involving the reduction of a formyl precursor is also presented.

Logical Flow of the Primary Synthesis Pathway

Caption: Primary synthesis pathway for this compound.

Detailed Experimental Protocols and Data

This section provides detailed procedures for each step of the primary synthesis pathway, including quantitative data for yields and reaction conditions.

Step 1: Synthesis of 3-bromo-5-methylbenzoic acid

The initial step involves the selective oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene to a carboxylic acid using potassium permanganate.

Experimental Protocol:

To a mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL), the mixture is heated to 80°C. Potassium permanganate (25.6 g, 162 mmol) is then added in portions over a period of 45 minutes. The reaction mixture is maintained at 80°C for an additional 1.5 hours. After completion, the hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid. The resulting aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

| Parameter | Value | Reference |

| Starting Material | 1-bromo-3,5-dimethylbenzene | [1],[2] |

| Reagents | Potassium permanganate, Pyridine, Water | [1],[2] |

| Temperature | 80°C | [1],[2] |

| Reaction Time | 2.25 hours | [1],[2] |

| Yield | 29% | [2] |

Step 2: Synthesis of Methyl 3-bromo-5-methylbenzoate

The carboxylic acid is then converted to its corresponding methyl ester via Fischer esterification.

Experimental Protocol:

3-bromo-5-methylbenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-bromo-5-methylbenzoate. While a specific protocol for this exact substrate is not detailed in the provided search results, this is a standard and widely used esterification procedure.

| Parameter | Value | Reference |

| Starting Material | 3-bromo-5-methylbenzoic acid | [3] |

| Reagents | Methanol, Sulfuric acid (catalytic) | General Knowledge |

| Reaction Type | Fischer Esterification | General Knowledge |

| Purity | >97% (typical for commercial products) | [3] |

Step 3: Synthesis of Methyl 3-bromo-5-(bromomethyl)benzoate

The methyl group of methyl 3-bromo-5-methylbenzoate is then brominated at the benzylic position using N-bromosuccinimide (NBS).

Experimental Protocol:

Methyl 3-bromo-5-methylbenzoate is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), are added to the solution. The reaction mixture is heated to reflux and irradiated with a light source to facilitate the radical chain reaction. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to give the crude product, which can be purified by recrystallization or column chromatography.[4][5] This reaction is a standard Wohl-Ziegler bromination.[4]

| Parameter | Value | Reference |

| Starting Material | Methyl 3-bromo-5-methylbenzoate | [4],[5] |

| Reagents | N-Bromosuccinimide (NBS), AIBN | [4],[5] |

| Solvent | Carbon Tetrachloride | [4] |

| Reaction Type | Wohl-Ziegler Bromination | [4] |

Step 4: Synthesis of this compound

The final step is the hydrolysis of the benzylic bromide to the corresponding alcohol.

Experimental Protocol:

Methyl 3-bromo-5-(bromomethyl)benzoate is dissolved in a mixture of acetone and water. The solution is stirred, and the hydrolysis is allowed to proceed. The reaction can be heated to increase the rate. After the reaction is complete, the acetone is removed under reduced pressure. The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 3-bromo-5-(bromomethyl)benzoate | General Knowledge |

| Reagents | Water, Acetone (co-solvent) | General Knowledge |

| Reaction Type | Nucleophilic Substitution (Hydrolysis) | General Knowledge |

Alternative Synthesis Pathway

An alternative and potentially more efficient route involves the reduction of methyl 3-bromo-5-formylbenzoate.

Logical Flow of the Alternative Synthesis Pathway

Caption: Alternative synthesis via reduction of a formyl precursor.

Step 1 (Alternative): Reduction of Methyl 3-bromo-5-formylbenzoate

The formyl group of methyl 3-bromo-5-formylbenzoate can be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.[6]

Experimental Protocol:

Methyl 3-bromo-5-formylbenzoate is dissolved in a protic solvent such as methanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford this compound.[6][7]

| Parameter | Value | Reference |

| Starting Material | Methyl 3-bromo-5-formylbenzoate | [8] |

| Reagent | Sodium Borohydride | [6],[7] |

| Solvent | Methanol | [6],[7] |

| Reaction Type | Reduction | [6] |

| Yield | Typically high for this type of reduction | General Knowledge |

This technical guide provides a comprehensive overview of the synthesis of this compound. The primary pathway, while longer, relies on well-established and documented reactions. The alternative pathway offers a more concise route, contingent on the availability of the formyl precursor. Researchers and drug development professionals can utilize this information to efficiently produce this key synthetic intermediate.

References

- 1. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]

Retrosynthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible retrosynthetic analysis and forward synthesis for Methyl 3-bromo-5-(hydroxymethyl)benzoate. This valuable building block in medicinal chemistry and drug development can be strategically synthesized from commercially available starting materials. This document outlines the key transformations, experimental protocols, and relevant data.

Retrosynthetic Analysis

The retrosynthesis of the target molecule, this compound (I), commences by disconnecting the ester and the hydroxymethyl functional groups to identify simpler, more readily available precursors.

The primary disconnection is at the methyl ester linkage, which is a common and reliable transformation. This leads back to the corresponding carboxylic acid, 3-bromo-5-(hydroxymethyl)benzoic acid (II). This transformation is a standard Fischer-Speier esterification.

The second key disconnection involves the hydroxymethyl group. This functional group can be installed through the hydrolysis of a bromomethyl intermediate. This retrosynthetic step points to 3-bromo-5-(bromomethyl)benzoic acid (III) as a key intermediate.

Further simplification of intermediate (III) involves the de-functionalization of the bromomethyl group back to a methyl group. This suggests that 3-bromo-5-methylbenzoic acid (IV) is a suitable starting material. This transformation in the forward direction is a radical side-chain bromination. 3-bromo-5-methylbenzoic acid is a known compound that can be synthesized from 1-bromo-3,5-dimethylbenzene.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from 3-bromo-5-methylbenzoic acid.

Caption: Proposed forward synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Esterification | 3-bromo-5-methylbenzoic acid | Methyl 3-bromo-5-methylbenzoate | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-6 | 90-95 |

| 2 | Radical Bromination | Methyl 3-bromo-5-methylbenzoate | Methyl 3-bromo-5-(bromomethyl)benzoate | N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄ | Reflux | 2-4 | 75-85 |

| 3 | Hydrolysis | Methyl 3-bromo-5-(bromomethyl)benzoate | This compound | NaHCO₃, H₂O | Acetone/Water | Reflux | 3-5 | 85-90 |

Experimental Protocols

Step 1: Esterification of 3-bromo-5-methylbenzoic acid

This procedure follows the principles of a standard Fischer-Speier esterification.

Materials:

-

3-bromo-5-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromo-5-methylbenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Radical Bromination of Methyl 3-bromo-5-methylbenzoate

This protocol utilizes N-bromosuccinimide (NBS) for the selective benzylic bromination of the methyl group.[1]

Materials:

-

Methyl 3-bromo-5-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Methyl 3-bromo-5-methylbenzoate (1.0 eq) in carbon tetrachloride (15 mL/g), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux under a light source (e.g., a 250W lamp) for 2-4 hours. Monitor the reaction by TLC. The disappearance of the starting material and the formation of a denser spot indicates product formation.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-bromo-5-(bromomethyl)benzoate. This product may be used in the next step without further purification.

Step 3: Hydrolysis of Methyl 3-bromo-5-(bromomethyl)benzoate

This step involves the nucleophilic substitution of the benzylic bromide with a hydroxide source.

Materials:

-

Methyl 3-bromo-5-(bromomethyl)benzoate

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Methyl 3-bromo-5-(bromomethyl)benzoate (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

-

Add sodium bicarbonate (1.5 eq) to the solution and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel to yield the final product.

References

Methyl 3-bromo-5-(hydroxymethyl)benzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Methyl 3-bromo-5-(hydroxymethyl)benzoate (CAS No: 307353-32-8), a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound is a disubstituted benzoate ester featuring a bromine atom and a hydroxymethyl group at the meta positions relative to the methyl ester. This arrangement of functional groups provides two reactive sites for further chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 307353-32-8[1] |

| Molecular Formula | C₉H₉BrO₃[1] |

| Molecular Weight | 245.08 g/mol [1] |

| IUPAC Name | This compound |

| InChI | 1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 |

| InChIKey | PWAJHVDGAMQOPF-UHFFFAOYSA-N |

| SMILES | O=C(OC)C1=CC(CO)=CC(Br)=C1 |

| Physical Form | White to yellow powder or crystals |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | N/A | Experimental data not publicly available. |

| Boiling Point | 354.2 ± 32.0 °C | Predicted value[1][2] |

| Density | 1.557 ± 0.06 g/cm³ | Predicted value[1] |

| pKa | 14.08 ± 0.10 | Predicted value[1] |

| Solubility | N/A | Experimental data not publicly available. A related compound, methyl 3-bromo-5-hydroxybenzoate, is slightly soluble in water[3] |

Table 3: Spectral Data

| Spectrum Type | Data |

| ¹H NMR | Experimental data not publicly available. |

| ¹³C NMR | Experimental data not publicly available. |

| IR Spectroscopy | Experimental data not publicly available. |

| Mass Spectrometry | Experimental data not publicly available. |

Experimental Protocols and Synthesis

While this compound is commercially available, detailed experimental protocols for its synthesis are not widely published in academic literature. However, a plausible and chemically sound method involves the selective mono-reduction of dimethyl 5-bromoisophthalate.

Proposed Synthesis Protocol: Selective Reduction of Dimethyl 5-bromoisophthalate

This proposed protocol is based on established chemical principles for the selective reduction of esters. The key to this synthesis is the use of a mild reducing agent or carefully controlled stoichiometry to favor the reduction of only one of the two methyl ester groups.

Reaction Scheme:

References

A Comprehensive Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(hydroxymethyl)benzoate is a functionalized aromatic compound that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is primarily leveraged in the fields of pharmaceutical and agrochemical research and development. The presence of three distinct functional groups—a bromine atom, a hydroxymethyl group, and a methyl ester—on the benzene ring provides multiple reaction sites for further chemical modifications, making it a versatile building block for the synthesis of novel compounds.

Chemical Identity

IUPAC Name: this compound

Synonyms:

CAS Number: 307353-32-8[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | |

| Boiling Point | 354.2 ± 32.0 °C (Predicted) | [1] |

| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.08 ± 0.10 (Predicted) | [1] |

Synthesis

A general experimental approach for such a transformation is outlined below. This protocol is illustrative and would require optimization for specific laboratory conditions.

Illustrative Experimental Protocol: Selective Reduction of Dimethyl 5-bromoisophthalate

Materials:

-

Dimethyl 5-bromoisophthalate

-

A mild reducing agent (e.g., sodium borohydride in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)

-

Quenching agent (e.g., methanol, saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 5-bromoisophthalate in a suitable anhydrous solvent.

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

-

Addition of Reducing Agent: Slowly add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the chosen mild reducing agent to the cooled solution with vigorous stirring. The slow addition is crucial to control the reaction and prevent over-reduction to the diol.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent.

-

Workup: Allow the reaction mixture to warm to room temperature. If necessary, add water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthetic Pathway Visualization

The following diagram illustrates a potential synthetic pathway for the preparation of this compound from dimethyl 5-bromoisophthalate.

Caption: A plausible synthetic route to this compound.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon bonds. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single starting material.

Conclusion

This compound is a key building block in synthetic organic chemistry with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental data is not widely published, its synthesis can be achieved through established chemical transformations. Further research and publication of its detailed characterization and reaction protocols would be beneficial to the scientific community.

References

An In-depth Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-5-(hydroxymethyl)benzoate is a key chemical intermediate, playing a crucial role as a building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a reactive brominated aromatic ring and a versatile hydroxymethyl group, makes it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on its synthesis, chemical and physical properties, and its notable applications in the development of therapeutic agents. While the specific historical discovery of this compound is not extensively documented, its importance is evident through its utilization in the synthesis of various enzyme inhibitors.

Introduction

This compound (CAS No. 307353-32-8) is a substituted benzoate ester.[1] The strategic placement of the bromo, hydroxymethyl, and methyl ester functionalities on the benzene ring provides multiple reaction sites for synthetic transformations. The bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the hydroxymethyl group can be further oxidized or functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification. These characteristics make it an important intermediate in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The data is a combination of experimentally determined and predicted values.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | |

| CAS Number | 307353-32-8 | [1] |

| Appearance | White to yellow powder or crystals | |

| Boiling Point (Predicted) | 354.2 ± 32.0 °C | [1] |

| Density (Predicted) | 1.557 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Refrigerator | |

| Purity | Typically ≥95% | |

| InChI Key | PWAJHVDGAMQOPF-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 3-bromo-5-methylbenzoic acid

One documented method for the synthesis of the precursor, 3-bromo-5-methylbenzoic acid, involves the oxidation of 1-bromo-3,5-dimethylbenzene.

Experimental Protocol:

-

Reactants: 1-bromo-3,5-dimethylbenzene, potassium permanganate (KMnO₄), pyridine, and water.[2]

-

Procedure: A mixture of 1-bromo-3,5-dimethylbenzene in pyridine and water is heated to 80°C. Potassium permanganate is added in portions over a period of 45 minutes. The reaction mixture is heated for an additional 1.5 hours at 80°C. The hot solution is then filtered. The filtrate is acidified with concentrated hydrochloric acid. The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

-

Yield: A reported yield for this reaction is 29%.[2]

Proposed Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid

The final step to obtain this compound would be the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid. The Fischer-Speier esterification is a common and effective method for this transformation.

General Experimental Protocol (Fischer-Speier Esterification):

-

Reactants: 3-bromo-5-(hydroxymethyl)benzoic acid, methanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure: The carboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester. Further purification can be achieved by column chromatography or recrystallization.

The logical relationship for this proposed synthesis is depicted in the following workflow diagram.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various pharmaceutically active compounds.[1] Its utility is demonstrated by its incorporation into the synthesis of inhibitors for several key enzymes implicated in various diseases.

Intermediate in the Synthesis of Enzyme Inhibitors

This compound serves as a key intermediate in the development of inhibitors for several classes of enzymes, including:

-

Ubiquitin C-terminal hydrolase L5 (UCHL5): UCHL5 is a deubiquitinating enzyme that has been identified as a potential therapeutic target in oncology.

-

Rho-associated coiled-coil containing protein kinase (ROCK): ROCK inhibitors are being investigated for the treatment of various cardiovascular diseases, including hypertension and glaucoma.

-

Phosphoinositide 3-kinase alpha (PI3Kα): PI3Kα is a lipid kinase that plays a critical role in cell growth, proliferation, and survival, and its inhibitors are being developed as anti-cancer agents.

-

B-Raf: B-Raf is a serine/threonine-protein kinase that is a key component of the MAPK signaling pathway. Inhibitors of B-Raf are used in the treatment of certain types of cancer, particularly melanoma.

The general workflow for the utilization of this compound in the synthesis of these enzyme inhibitors is illustrated below.

Caption: Application of this compound in drug discovery.

Characterization Data

While specific spectroscopic data (NMR, HPLC, MS) for this compound is not publicly available in the searched literature, commercial suppliers of this compound typically provide this information upon request. Researchers can obtain certificates of analysis that include detailed characterization data to confirm the identity and purity of the compound. For reference, the mass spectrum of the related compound, 3-bromobenzoic acid, is available in the NIST WebBook.[3]

Conclusion

This compound is a synthetically versatile and commercially important intermediate. Its value lies in its utility as a starting material for the synthesis of complex, biologically active molecules, particularly in the field of drug discovery. While a detailed historical account of its discovery is not prominent, its continued use in the synthesis of potential therapeutic agents underscores its significance in medicinal chemistry. Further research into novel synthetic routes and applications of this compound is likely to continue, driven by the ongoing demand for new and effective therapeutic agents.

References

An In-depth Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key intermediate in various fields of chemical synthesis. This document details its chemical properties, outlines a representative synthetic protocol, and illustrates a common experimental workflow.

Core Compound Data

This compound is a benzoate derivative utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| CAS Number | 307353-32-8 | [1][2][3] |

| Appearance | White to yellow powder or crystals | [4] |

| Storage | Sealed in dry, room temperature | [2] |

Synthetic Applications and Methodologies

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its functional groups—the bromo substituent, the hydroxymethyl group, and the methyl ester—offer multiple reaction sites for further chemical transformations. It is a valuable precursor in the development of novel organic compounds for medicinal chemistry and materials science.[1]

Reaction:

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate → Methyl 3-amino-5-bromo-2-hydroxybenzoate

Materials:

-

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol)

-

Methanol (1000 mL)

-

Activated iron powder (2 mol)

-

Saturated ammonium chloride solution (1.5 mol)

-

Diatomaceous earth (200 g)

Procedure:

-

A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol is prepared in a reaction vessel.

-

Activated iron powder is added to the mixture in a single portion.

-

The reaction mixture is heated to a gentle reflux.

-

Saturated ammonium chloride solution is added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the mixture is cooled to room temperature.

-

Diatomaceous earth is added, and the mixture is filtered to remove solid residues.

-

The solid residue is washed with hot methanol.

-

The filtrates are combined, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash chromatography on a silica gel column to yield the final product.[5]

Visualizing Synthetic Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted methylbenzoate, based on the experimental protocol described above.

Caption: Generalized workflow for the synthesis and purification of a substituted methylbenzoate.

References

A Comprehensive Technical Guide to the Theoretical Yield Calculation for Methyl 3-bromo-5-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the theoretical yield calculation of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key intermediate in pharmaceutical synthesis. This document outlines a representative experimental protocol based on the Fischer esterification of 3-bromo-5-(hydroxymethyl)benzoic acid and offers a step-by-step guide to determining the limiting reactant and calculating the maximum possible yield of the final product.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive bromine atom and a hydroxymethyl group, allows for diverse chemical modifications, making it a crucial component in the development of novel therapeutics. An accurate calculation of the theoretical yield is fundamental in synthetic chemistry to assess the efficiency of a reaction and to optimize reaction conditions for large-scale production. This guide will walk through the essential calculations and experimental considerations for the synthesis of this important compound.

Synthetic Pathway: Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-bromo-5-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The overall reaction is depicted below:

Figure 1: Reaction scheme for the Fischer esterification of 3-bromo-5-(hydroxymethyl)benzoic acid.

Experimental Protocol

This section outlines a detailed, representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-bromo-5-(hydroxymethyl)benzoic acid | C₈H₇BrO₃ | 231.04 | 10.0 g | 0.0433 |

| Methanol | CH₄O | 32.04 | 50.0 mL | 1.236 |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 1.0 mL | - |

| Sodium Bicarbonate (saturated solution) | NaHCO₃ | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |

| Dichloromethane | CH₂Cl₂ | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.0433 mol) of 3-bromo-5-(hydroxymethyl)benzoic acid and 50.0 mL of methanol.

-

Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves identifying the limiting reactant.

Step 1: Determine the moles of each reactant.

-

3-bromo-5-(hydroxymethyl)benzoic acid:

-

Mass = 10.0 g

-

Molecular Weight = 231.04 g/mol

-

Moles = 10.0 g / 231.04 g/mol = 0.0433 mol

-

-

Methanol:

Step 2: Identify the Limiting Reactant.

The stoichiometry of the Fischer esterification is 1:1 between the carboxylic acid and the alcohol.

-

Moles of 3-bromo-5-(hydroxymethyl)benzoic acid = 0.0433 mol

-

Moles of Methanol = 1.236 mol

Since the reaction requires a 1:1 molar ratio, and there are significantly fewer moles of 3-bromo-5-(hydroxymethyl)benzoic acid, it is the limiting reactant .

Step 3: Calculate the Theoretical Yield.

The theoretical yield of the product is calculated based on the number of moles of the limiting reactant.

-

Moles of limiting reactant (3-bromo-5-(hydroxymethyl)benzoic acid) = 0.0433 mol

-

The reaction produces one mole of this compound for every mole of 3-bromo-5-(hydroxymethyl)benzoic acid reacted.

-

Therefore, the theoretical moles of product = 0.0433 mol.

-

Molecular Weight of this compound = 245.07 g/mol .[2]

-

Theoretical Yield (in grams) = Moles of product * Molecular Weight of product

-

Theoretical Yield = 0.0433 mol * 245.07 g/mol = 10.61 g

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Starting Amount | Moles | Stoichiometric Role |

| 3-bromo-5-(hydroxymethyl)benzoic acid | 231.04 | 10.0 g | 0.0433 | Limiting Reactant |

| Methanol | 32.04 | 50.0 mL (39.6 g) | 1.236 | Excess Reactant |

| This compound | 245.07 | - | 0.0433 | Product |

| Theoretical Yield | 245.07 | 10.61 g | 0.0433 | - |

Visualizations

Fischer Esterification Mechanism:

Caption: Fischer Esterification Reaction Mechanism.

Experimental Workflow:

Caption: Experimental Workflow for Synthesis.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromo-5-(hydroxymethyl)benzoate. This reaction is a powerful tool for the synthesis of biphenyl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The functional groups on the starting material, a methyl ester and a hydroxymethyl group, are generally well-tolerated in Suzuki couplings, making this a versatile building block in drug discovery and development.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3][4] The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to form the C-C bond and regenerate the catalyst.[4][5][6] A base is required to facilitate the transmetalation step.[7]

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.[3][6]

Materials:

-

This compound (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1–5 mol%)[3][5]

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[3]

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF, or mixtures with water)[3][5]

-

Inert gas (Argon or Nitrogen)

-

Standard, flame-dried glassware for organic synthesis (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, any additional ligand, and the base.[3][6]

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a biphasic system (e.g., toluene/water) is used, add the degassed water.

-

Degassing: Further degas the reaction mixture by bubbling a slow stream of inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[3]

-

Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or a saturated aqueous solution of NH₄Cl.[3] Separate the organic layer.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.[3]

Data Presentation: Representative Reaction Conditions

The choice of reaction parameters is crucial for a successful Suzuki coupling. The following table summarizes typical conditions that can be used as a starting point for the coupling of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | This compound (1.0 eq.) | This compound (1.0 eq.) | This compound (1.0 eq.) |

| Boronic Acid | Arylboronic acid (1.2 eq.) | Arylboronic acid (1.5 eq.) | Arylboronic acid (1.2 eq.) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |

| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.5 eq.) | K₃PO₄ (2.0 eq.) |

| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane | 2-MeTHF |

| Temperature | 100 °C | 90 °C | 80 °C |

| Time | 12 h | 16 h | 12-24 h |

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]

References

Application Notes and Protocols for Methyl 3-bromo-5-(hydroxymethyl)benzoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 3-bromo-5-(hydroxymethyl)benzoate as a versatile intermediate in the synthesis of pharmaceutical compounds, with a particular focus on the development of Rho kinase (ROCK) inhibitors. This document includes detailed experimental protocols for key synthetic transformations and a summary of the biological context for ROCK inhibition.

Introduction

This compound is a key building block in medicinal chemistry due to its distinct functional groups that allow for sequential and regioselective modifications. The presence of a bromo substituent enables carbon-carbon bond formation through various cross-coupling reactions, the methyl ester can be hydrolyzed or converted to amides, and the hydroxymethyl group offers a site for etherification or oxidation. This trifunctional nature makes it an ideal starting material for the construction of complex molecular scaffolds, such as those found in potent and selective enzyme inhibitors.

One notable application of this intermediate is in the synthesis of benzopyrazole-based Rho kinase (ROCK) inhibitors. ROCKs are serine/threonine kinases that play a crucial role in cellular processes such as smooth muscle contraction, cell adhesion, and motility.[1][2][3][4][5] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including glaucoma, hypertension, and cancer, making ROCK a significant therapeutic target.[1][6][7]

Key Applications in Pharmaceutical Synthesis

The primary application highlighted in these notes is the use of this compound as a precursor for a key intermediate in the synthesis of benzopyrazole ROCK inhibitors. The synthesis involves a pivotal Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Key Benzopyrazole Intermediate

The core synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable pyrazole boronic acid or boronic ester. This reaction forms the central biphenyl-like scaffold of the target ROCK inhibitor. Subsequent chemical modifications of the ester and hydroxymethyl groups can then be performed to complete the synthesis of the final active pharmaceutical ingredient (API).

Experimental Protocols

The following are detailed protocols for the key synthetic steps involved in the utilization of this compound for the synthesis of a benzopyrazole intermediate.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of this compound with a pyrazole boronic ester to form Methyl 3-(hydroxymethyl)-5-(1H-pyrazol-1-yl)benzoate.

Materials:

-

This compound (1.0 equiv)

-

1-(tert-Butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the pyrazole boronic ester, Palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the conversion of the methyl ester to a carboxylic acid, a common step in preparing for subsequent amide coupling reactions.

Materials:

-

Methyl 3-(hydroxymethyl)-5-(1H-pyrazol-1-yl)benzoate (1.0 equiv)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction. Please note that yields can vary depending on the specific pyrazole boronic ester and reaction conditions used.

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Pyrazole boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |

| This compound | Pyrazole boronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 18 | 80-90 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a benzopyrazole carboxylic acid intermediate from this compound.

Caption: Synthetic route to a key ROCK inhibitor intermediate.

Rho Kinase (ROCK) Signaling Pathway

This diagram illustrates the role of the Rho/ROCK pathway in smooth muscle contraction, a key process in the pathophysiology of diseases like glaucoma. ROCK inhibitors block this pathway, leading to therapeutic effects.[1][2][3][4][5]

Caption: The Rho/ROCK signaling pathway in smooth muscle.

References

- 1. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-bromo-5-(hydroxymethyl)benzoic acid is a bifunctional organic compound that serves as a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure contains both a carboxylic acid and a primary alcohol (a hydroxymethyl group), presenting a common challenge in synthetic chemistry: achieving chemoselective modification of one functional group while preserving the other. This document provides detailed protocols for the selective esterification of the carboxylic acid moiety of 3-bromo-5-(hydroxymethyl)benzoic acid, a critical transformation for creating derivatives with tailored properties for drug development and other applications. Two primary methods are presented: the classic acid-catalyzed Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification.

Data Presentation: Comparison of Esterification Methods

The selection of an appropriate esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions. The following table summarizes typical reaction conditions and expected outcomes for the selective esterification of the carboxylic acid group in 3-bromo-5-(hydroxymethyl)benzoic acid.

| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Steglich Esterification |

| Target Reaction | Selective esterification of the carboxylic acid | Selective esterification of the carboxylic acid |

| Alcohol Reagent | Serves as both reactant and solvent (e.g., Methanol, Ethanol) | Stoichiometric reactant (e.g., Methanol, Ethanol, Benzyl alcohol) |

| Activating Agent | Strong acid catalyst (e.g., H₂SO₄, p-TsOH)[1] | Carbodiimide (e.g., DCC, EDC)[2][3] |

| Catalyst | Concentrated H₂SO₄ (catalytic amount) | 4-Dimethylaminopyridine (DMAP) (catalytic amount)[2][4] |

| Solvent | Excess alcohol (e.g., Methanol, Ethanol)[5][6] | Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[3] |

| Temperature | Reflux (e.g., ~65 °C for Methanol)[7][8] | 0 °C to Room Temperature[3] |

| Reaction Time | 2 - 6 hours | 4 - 12 hours |

| Typical Yield | 85 - 95%[7] | >80%[2] |

| Key Advantage | Simple, inexpensive reagents, and high throughput. | Very mild conditions, compatible with acid-sensitive functional groups.[2] |

| Key Disadvantage | Harsh acidic conditions may cause side reactions. Equilibrium limited. | Higher cost of reagents, byproduct (urea) removal required.[3] |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid (Synthesis of Methyl Ester)

This protocol describes the synthesis of methyl 3-bromo-5-(hydroxymethyl)benzoate using methanol in excess as both the reagent and solvent, with sulfuric acid as the catalyst.[7][8] The large excess of alcohol helps to drive the equilibrium towards the product.[5][1]

Materials:

-

3-bromo-5-(hydroxymethyl)benzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous methanol (20-40 eq).

-

Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain the reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: Once the reaction is complete (indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; be cautious of CO₂ evolution), and finally with brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Steglich Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid (Synthesis of Ethyl Ester)

This protocol employs mild conditions using a carbodiimide coupling agent and a DMAP catalyst to selectively form the ester at the carboxylic acid position.[2][3] This method is ideal for substrates that are sensitive to acid.[4]

Materials:

-

3-bromo-5-(hydroxymethyl)benzoic acid

-

Anhydrous Ethanol (CH₃CH₂OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

-

Filtration apparatus, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-(hydroxymethyl)benzoic acid (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the flask in an ice bath (0 °C). Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Work-up:

-

If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 3-bromo-5-(hydroxymethyl)benzoate.

Visualizations

Caption: General experimental workflow for the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid.

Caption: Logical diagram of strategies for selective esterification.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. grokipedia.com [grokipedia.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Methyl 3-bromo-5-(hydroxymethyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(hydroxymethyl)benzoate is a versatile bifunctional building block in organic synthesis. Its structure incorporates a bromine atom, a hydroxymethyl group, and a methyl ester, offering multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl and methyl ester groups provide additional handles for further functionalization, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 307353-32-8 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Boiling Point | 354.2±32.0 °C at 760 mmHg | [2] |

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of a variety of complex organic molecules. Its utility is primarily demonstrated in cross-coupling reactions where the bromo substituent is replaced to form new C-C bonds.